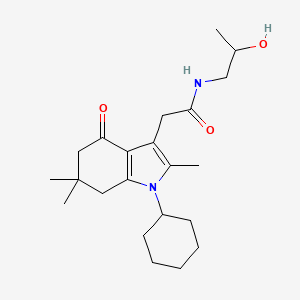![molecular formula C18H18Cl2N2O2 B6092829 N-{3-[(tert-butylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B6092829.png)
N-{3-[(tert-butylamino)carbonyl]phenyl}-3,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(tert-butylamino)carbonyl]phenyl}-3,4-dichlorobenzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-{3-[(tert-butylamino)carbonyl]phenyl}-3,4-dichlorobenzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of CK2, leading to the suppression of cell growth and proliferation. The specificity of the compound for CK2 has been confirmed by its lack of inhibitory activity against other protein kinases.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects on various cancer cell lines both in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, indicating its potential as a cancer therapy. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{3-[(tert-butylamino)carbonyl]phenyl}-3,4-dichlorobenzamide in lab experiments include its high potency and specificity for CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the compound has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the use of N-{3-[(tert-butylamino)carbonyl]phenyl}-3,4-dichlorobenzamide in scientific research. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another direction is the investigation of the role of CK2 in various diseases, including cancer and inflammatory diseases. Finally, the potential therapeutic applications of this compound should be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-{3-[(tert-butylamino)carbonyl]phenyl}-3,4-dichlorobenzamide involves the reaction of 3,4-dichlorobenzoic acid with tert-butyl carbamate and 1,3-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF). The resulting intermediate is then treated with phenyl isocyanate to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-{3-[(tert-butylamino)carbonyl]phenyl}-3,4-dichlorobenzamide has been extensively used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 has also been implicated in the development and progression of cancer, making it a potential target for cancer therapy. This compound has been shown to inhibit CK2 activity both in vitro and in vivo, leading to the suppression of cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
N-[3-(tert-butylcarbamoyl)phenyl]-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-18(2,3)22-17(24)11-5-4-6-13(9-11)21-16(23)12-7-8-14(19)15(20)10-12/h4-10H,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCQEABSTWZUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-nitrophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6092747.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B6092750.png)
![N-{2-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B6092760.png)
![methyl 2-({[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6092763.png)
![7-[(8-hydroxy-5,7-dimethylquinolin-2-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6092769.png)
![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B6092783.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6092791.png)
![2-(1-{[3-(diethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6092798.png)

![7-(3,4-difluorobenzyl)-2-[(6-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6092817.png)
![N-[1-(2-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B6092822.png)

![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B6092844.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6092852.png)
